molecular formula C11H19N3O B11740682 [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11740682
M. Wt: 209.29 g/mol
InChI Key: IWHHWWOPBZJOPF-UHFFFAOYSA-N
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Description

The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a secondary amine featuring a pyrazole and tetrahydrofuran (oxolan) moiety. Its structure comprises:

  • A 1-ethyl-1H-pyrazole ring substituted at the 3-position with a methyl group.
  • An oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl) linked via an amine. The molecular formula is inferred as C₉H₁₆N₂O (approximate molecular weight: 168.24 g/mol), based on structurally related compounds in Enamine Ltd’s catalogue .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h5-6,11-12H,2-4,7-9H2,1H3

InChI Key

IWHHWWOPBZJOPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations and Functional Group Comparisons

The table below summarizes critical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Features Reference
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine C₉H₁₆N₂O ~168.24 Pyrazole 1-Ethyl (pyrazole N), 3-methyl (pyrazole), oxolan-2-ylmethyl (amine linkage) Neutral amine; pyrazole offers π-π stacking potential
[(Oxolan-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amine dihydrochloride C₈H₁₄N₂OS 186.28 Thiazole Oxolan-2-ylmethyl, thiazol-2-ylmethyl Dihydrochloride salt; sulfur enhances polar interactions and metal binding
Ethyl({1-[(oxolan-3-yl)methyl]-1H-triazol-4-yl}methyl)amine C₁₀H₁₈N₄O 210.28 Triazole Oxolan-3-ylmethyl, ethylamine Triazole’s nitrogen-rich structure enhances hydrogen bonding and basicity

Structural and Functional Implications

Pyrazole vs. Thiazole vs. Triazole
  • Pyrazole (target compound): Exhibits aromaticity with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Thiazole (): Contains a sulfur atom, which introduces electronegativity and metal-coordination capabilities. The dihydrochloride salt form enhances solubility in polar solvents .
  • Triazole (): Three nitrogen atoms increase polarity and hydrogen-bond acceptor capacity, improving solubility in aqueous environments. The 1,2,3-triazole’s “click chemistry” compatibility makes it valuable for modular synthesis .
Substituent Positioning
  • In contrast, the oxolan-3-ylmethyl group in the triazole analog () alters spatial arrangement and electronic effects.
  • Ethyl vs. Methyl Substituents : The ethyl group on the pyrazole nitrogen in the target compound increases hydrophobicity compared to the methyl-substituted thiazole derivative ().

Physicochemical Properties

  • Solubility : The oxolan group enhances solubility in polar aprotic solvents (e.g., THF, DMSO). The thiazole derivative’s dihydrochloride salt () likely exhibits higher aqueous solubility.
  • Thermal Stability : Pyrazole derivatives generally exhibit higher melting points than triazoles due to stronger intermolecular interactions. The target compound’s liquid/low-melting solid state is inferred from analogs .

Biological Activity

[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a Mannich-type condensation reaction where 1-ethyl-1H-pyrazole is reacted with oxolane derivatives in the presence of a suitable catalyst. The compound's molecular formula is C12H19N5C_{12}H_{19}N_{5} with a molecular weight of 233.31 g/mol.

PropertyValue
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
IUPAC Name1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine
InChI KeyFPJDQSIGLYFERB-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer research.

Anticancer Properties

Studies have shown that complexes formed between this compound and metal ions, such as copper(II), exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which induce apoptosis through oxidative stress mechanisms.

The mechanism by which this compound exerts its effects can be summarized as follows:

  • Formation of Metal Complexes : The compound can form stable complexes with transition metals.
  • Induction of ROS : These complexes generate ROS, leading to cellular damage.
  • Apoptosis Induction : The increase in oxidative stress triggers apoptotic pathways in cancer cells.

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Cytotoxicity : A study demonstrated that copper(II) complexes of the compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.
  • Glycine Transporter Inhibition : Another research effort focused on derivatives related to this compound, which showed promising results in inhibiting glycine transporters, potentially offering therapeutic avenues for treating schizophrenia without central nervous system side effects .

Comparative Analysis

When compared to similar compounds, [(1-ethyl-1H-pyrazol-3-y)methyl][(oxolan-2-y)methyl]amine shows unique properties due to its specific substitution patterns and the ability to form stable metal complexes.

CompoundUnique Features
[(1-ethyl-1H-pyrazol-3-y)methyl][(oxolan-2-y)methyl]amineEffective ROS generator; anticancer potential
Bis(2-ethyl-di(3,5-dimethyl-pyrazol))amineDifferent substitution pattern; less cytotoxicity
Bis(2-fluorophenyl) derivativeLower stability in aqueous solutions

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